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Compound of Interest

Compound Name: Ibuprofen-Paracetamol

Cat. No.: B12721694

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
development of paracetamol-ibuprofen combination tablets using wet granulation techniques.
This document outlines formulation considerations, key process parameters, and evaluation
methods to guide the successful development of a robust solid dosage form.

Introduction

The combination of paracetamol (acetaminophen) and ibuprofen in a single tablet offers a
synergistic approach to pain and inflammation management. Wet granulation is a widely used
and effective method to overcome the poor flow and compressibility characteristics often
associated with these active pharmaceutical ingredients (APIs), particularly paracetamol.[1]
This process involves the agglomeration of powder particles using a granulating fluid to
produce granules with improved flowability, content uniformity, and compressibility, which are
essential for manufacturing high-quality tablets.[2][3]

Formulation Considerations

The selection of appropriate excipients is critical to the success of the wet granulation process
and the final tablet performance.

Table 1. Key Excipients and their Functions in Paracetamol-lbuprofen Tablet Formulation
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Typical
Excipient Category = Examples Function Concentration
Range (% wiw)

To increase the bulk of

. . _ _ the tablet to a
Diluent/Filler Microcrystalline 20-40

practical size for
Cellulose (MCC)

Lactose,

compression.

Starch Paste,

Polyvinylpyrrolidone To impart

) (PVP K30), Gelatin, cohesiveness to the
Binder ) 2-10
Hydroxypropyl powder mixture and
Methylcellulose form granules.
(HPMC)

To facilitate the

Maize Starch, Sodium breakup of the tablet

Disintegrant Starch Glycolate, into smaller particles 5-15
Crospovidone in the gastrointestinal
tract.

To improve the flow of
] granules from the
Glidant Talc _ 1-2
hopper to the die

cavity.

To reduce friction
] ] between the tablet
Lubricant Magnesium Stearate ) ) 05-2
and the die wall during

ejection.

Wet Granulation Process Overview

High-shear mixing and fluid-bed granulation are two common techniques employed for the wet
granulation of paracetamol and ibuprofen.

o High-Shear Granulation: This method involves the use of a high-speed impeller and chopper
to rapidly mix and granulate the powder blend. It is known for producing dense and uniform
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granules.

o Fluid-Bed Granulation: In this technique, the powder blend is fluidized by a stream of heated
air while the granulating fluid is sprayed onto the powder bed. This method combines
granulation and drying in a single unit, offering process efficiency.[4]

The choice between these methods can influence the physical properties of the resulting
granules. High-shear granulation typically produces more spherical and denser granules with
better flow properties compared to the more irregular granules from fluid-bed granulation.[4][5]

Experimental Protocols
High-Shear Wet Granulation Protocol

This protocol provides a general procedure for the high-shear wet granulation of a batch of
paracetamol-ibuprofen tablets.

Materials:

Paracetamol

e |buprofen

e Lactose (Diluent)

e Maize Starch (Intra-granular Disintegrant)

e PVP K30 (Binder)

o Purified Water (Granulating Fluid)

» Maize Starch (Extra-granular Disintegrant)

e Talc (Glidant)

Magnesium Stearate (Lubricant)

Equipment:
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High-Shear Mixer Granulator

Fluid Bed Dryer or Tray Dryer

Cone Mill or Oscillating Granulator

V-Blender or Bin Blender

Tablet Compression Machine

Procedure:

Sifting: Sift paracetamol, ibuprofen, lactose, and intra-granular maize starch through a
suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity and remove lumps.

Dry Mixing: Transfer the sifted materials to the bowl of a high-shear mixer granulator and mix
for 5-10 minutes at a low impeller speed.

Binder Preparation: Prepare the binder solution by dissolving PVP K30 in purified water.

Wet Granulation: Start the impeller and chopper of the high-shear mixer at a low speed.
Gradually add the binder solution to the powder blend over 2-5 minutes. Continue mixing at
a higher impeller and chopper speed for an additional 3-5 minutes to form cohesive
granules. The endpoint can be determined by visual inspection or by monitoring the power
consumption of the mixer.

Drying: Transfer the wet granules to a fluid bed dryer or a tray dryer. Dry the granules at an
inlet air temperature of 50-60°C until the loss on drying (LOD) is within the specified limit
(typically 1-2%).

Milling: Mill the dried granules using a cone mill or an oscillating granulator fitted with a
suitable screen (e.g., 1.0 mm) to achieve a uniform patrticle size distribution.

Blending and Lubrication: Transfer the milled granules to a V-blender or bin blender. Add the
sifted extra-granular maize starch and talc and blend for 10-15 minutes. Finally, add the
sifted magnesium stearate and blend for an additional 3-5 minutes.
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» Tablet Compression: Compress the final blend into tablets using a rotary tablet press with
appropriate tooling.

Quality Control Testing Protocols
a) Granule Evaluation:

» Angle of Repose: Determine the flowability of the granules. An angle between 25-30°
indicates excellent flow, while 31-35° suggests good flow.[6]

» Bulk and Tapped Density: Calculate Carr's Index and Hausner Ratio to assess the flowability
and compressibility of the granules. A Carr's Index of <10 and a Hausner Ratio of 1.00-1.11
indicate excellent flow.[7]

b) Tablet Evaluation:

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The
individual weights should be within the pharmacopoeial limits of the average weight.

o Hardness: Measure the crushing strength of at least 10 tablets using a hardness tester. A
typical range for immediate-release tablets is 5-8 kg/cm 2.

 Friability: Test a sample of tablets in a friability tester. The weight loss should be less than
1%.[8]

o Disintegration Time: Determine the time taken for tablets to disintegrate in a specified
medium (e.g., water at 37+2°C). For immediate-release tablets, this is typically less than 15
minutes.[9]

o Assay and Content Uniformity: Determine the amount of paracetamol and ibuprofen in the
tablets using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC).[9] The content should be within 90-110% of the label claim.

e In Vitro Dissolution: Perform dissolution testing using a USP-1I (paddle) apparatus. A
common dissolution medium is phosphate buffer (pH 7.2) at 37£0.5°C.[10] Samples are
withdrawn at specified time intervals and analyzed for drug release.
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Data Presentation

The following tables summarize typical quantitative data for paracetamol-ibuprofen granules

and tablets produced by wet granulation.

Table 2: Typical Properties of Paracetamol-lbuprofen Granules

Parameter

Formulation F1

Formulation F2

Acceptable Range

25 - 35 (Good to

Angle of Repose (°) 28.6[8] 31.25[8]
Excellent Flow)
< 25 (Good to Fair
Carr's Index (%) 16.66([8] 26.53[8]
Flow)
. < 1.34 (Good to Fair
Hausner Ratio 1.20[8] 1.36[8]

Flow)

Table 3: Typical Properties of Paracetamol-lbuprofen Tablets

Parameter

Formulation F1

Formulation F2

Pharmacopoeial
Limit/Target

Hardness ( kg/cm 2) 6.21[8] 8.0[8] 5-8
Friability (%) 0.21]8] 0.22[8] <1%
Disintegration Time 3.20 (Paracetamol < 15 minutes (for
(min) layen)[8] immediate release)
Paracetamol Content
99.6 + 0.28[11] - 90 - 110%
(%)
Ibuprofen Content (%)  101.75+ 1.77[11] - 90 - 110%
Drug Release at 60
) ~100%[9] - > 80%
min (%)
Visualizations
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Experimental Workflow for High-Shear Wet Granulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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